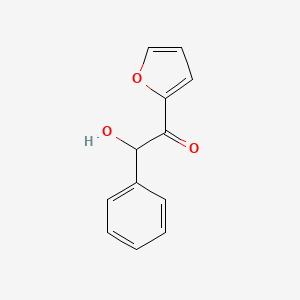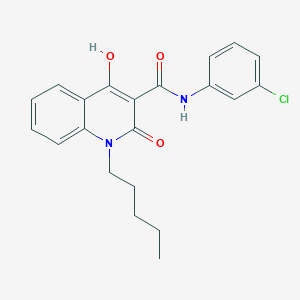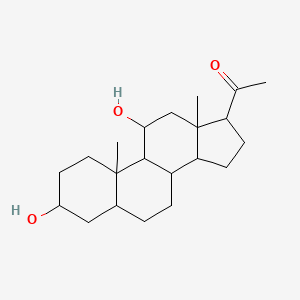
Acetonitrile, (p-chloroanilino)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile, (p-chloroanilino)phenyl-, is a compound that combines the properties of acetonitrile and p-chloroaniline Acetonitrile is a simple organic nitrile with the formula CH₃CN, while p-chloroaniline is an aromatic amine with a chlorine substituent at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of acetonitrile, (p-chloroanilino)phenyl-, typically involves the reaction of p-chloroaniline with acetonitrile under specific conditions. One common method is the electrochemical oxidation of p-chloroaniline in a water/acetonitrile mixture. This process involves cyclic voltammetry and differential pulse voltammetry to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the careful selection of electrochemical parameters to optimize the yield and purity of the product. The use of advanced electrochemical techniques and catalysts can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Acetonitrile, (p-chloroanilino)phenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the p-chloroaniline moiety can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of p-chloroaniline in the presence of arylsulfinic acids can produce diaryl sulfone and N-phenylbenzenesulfonamide derivatives .
Aplicaciones Científicas De Investigación
Acetonitrile, (p-chloroanilino)phenyl-, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of acetonitrile, (p-chloroanilino)phenyl-, involves its interaction with specific molecular targets. The compound can undergo nucleophilic attack, leading to the formation of intermediates that participate in further reactions. The presence of the p-chloroaniline moiety allows for various substitution and addition reactions, contributing to its versatility in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Acetonitrile: A simple nitrile used as a solvent and intermediate in organic synthesis.
p-Chloroaniline: An aromatic amine used in the production of dyes and pharmaceuticals.
Uniqueness
Acetonitrile, (p-chloroanilino)phenyl-, is unique due to its combination of properties from both acetonitrile and p-chloroaniline. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
4686-05-9 |
|---|---|
Fórmula molecular |
C14H11ClN2 |
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
2-(4-chloroanilino)-2-phenylacetonitrile |
InChI |
InChI=1S/C14H11ClN2/c15-12-6-8-13(9-7-12)17-14(10-16)11-4-2-1-3-5-11/h1-9,14,17H |
Clave InChI |
PEMLGSVHDFCRIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C#N)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15081919.png)
![1-hydroxy-N-[2-(octadecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B15081922.png)


![1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]-](/img/structure/B15081929.png)

![5-phenyl-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15081940.png)
![Phenyl(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B15081945.png)


![N-[cyano(phenyl)methyl]benzamide](/img/structure/B15081972.png)
